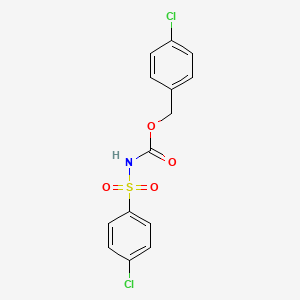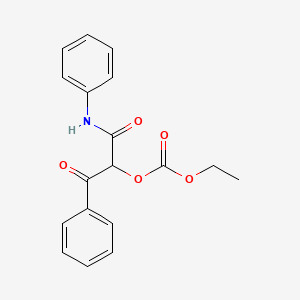
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes an anilino group, a dioxo group, and a phenylpropan-2-yl ethyl carbonate moiety, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of aniline with a dioxo compound, followed by the introduction of a phenylpropan-2-yl group and subsequent carbonate formation. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins, while the dioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl methyl carbonate
- 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl butyl carbonate
- 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl isopropyl carbonate
Uniqueness
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl carbonate moiety, in particular, differentiates it from similar compounds and influences its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
66045-04-3 |
|---|---|
Formule moléculaire |
C18H17NO5 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
(1-anilino-1,3-dioxo-3-phenylpropan-2-yl) ethyl carbonate |
InChI |
InChI=1S/C18H17NO5/c1-2-23-18(22)24-16(15(20)13-9-5-3-6-10-13)17(21)19-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3,(H,19,21) |
Clé InChI |
DYJACJJEMQWYOM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)


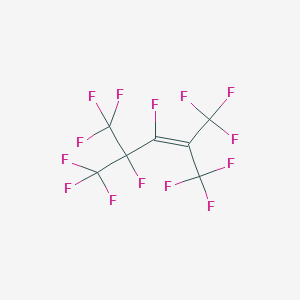
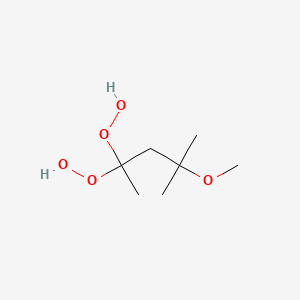
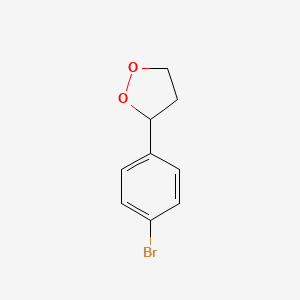


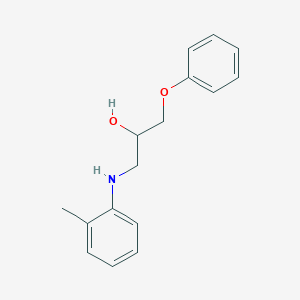
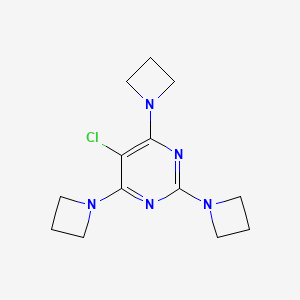

![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)
